5-(furan-2-yl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

5-(furan-2-yl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-(Furan-2-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

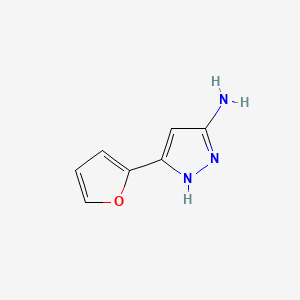

The molecular structure of this compound can be represented as follows:

This compound is synthesized through various methods, including cyclization reactions involving furan derivatives and pyrazole precursors. The synthesis often yields good results under specific conditions, ensuring high purity and yield.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has shown promising results against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others. Its mechanism involves the inhibition of key signaling pathways associated with tumor growth.

- Neuroprotective Effects : Recent studies have highlighted its potential in disrupting α-synuclein aggregation, which is crucial in neurodegenerative diseases like Parkinson's disease .

- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Kinase Inhibition : It has been reported to inhibit receptor tyrosine kinases (RTKs), particularly RET, which is implicated in several malignancies . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

- Disruption of Protein Aggregation : The compound's ability to interfere with protein aggregation processes suggests a mechanism that could mitigate neurodegenerative disease progression .

Case Studies and Research Findings

Recent studies have provided valuable insights into the efficacy and safety profile of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 3.79 | |

| Anticancer | NCI-H460 | 12.50 | |

| Neuroprotection | α-synuclein aggregation | Not specified | |

| Anti-inflammatory | Various models | Not specified |

Case Study: Anticancer Potential

In a study evaluating the anticancer properties of various pyrazole derivatives, this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The mechanism was primarily linked to its ability to inhibit RET kinase activity, leading to reduced tumor growth in vivo models .

Case Study: Neuroprotective Effects

Another research effort focused on the neuroprotective capabilities of this compound against α-synuclein aggregation. The findings indicated that treatment with this compound significantly reduced the formation of toxic aggregates in neuronal cell cultures, suggesting its potential utility in treating Parkinson's disease .

Applications De Recherche Scientifique

Biological Activities

Research indicates that 5-(furan-2-yl)-1H-pyrazol-3-amine exhibits a range of biological activities:

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : The compound has been investigated for its potential in cancer therapy. Studies have indicated that derivatives of pyrazoles can inhibit tumor growth and induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The results demonstrated that certain derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the pyrazole ring could enhance antimicrobial potency .

Case Study 2: Anticancer Research

In another investigation, the anticancer properties of this compound were assessed using human cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. This study highlights its potential as a lead compound for developing new anticancer drugs .

Table 1: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) | Reference |

|---|---|---|

| Microwave-assisted synthesis with DIPEA | 11% | |

| Reaction with halogenated compounds | Varies |

Table 2: Biological Activities

Analyse Des Réactions Chimiques

Acylation and Amide Formation

The exocyclic amine readily undergoes acylation reactions to form amide derivatives:

These acylated derivatives serve as intermediates for further cyclization or functionalization .

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclizations to form fused heterocycles:

Oxadiazole Formation

Reaction with carbon disulfide (CS₂) under basic conditions yields 1,3,4-oxadiazole derivatives:

text5-(furan-2-yl)-1H-pyrazol-3-amine + CS₂ → 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine

Conditions : Reflux in pyridine (6 hr, 85% yield) .

Triazine Derivatives

Coupling with diazonium salts forms pyrazolo-triazine hybrids:

textThis compound + ArN₂⁺ → Furopyrazolo[1,5-a]triazines

Conditions : Acidic catalysis (HCl/EtOH, 70–80°C) .

Condensation with Carbonyl Compounds

The amine group reacts with aldehydes/ketones to form Schiff bases:

Nucleophilic Substitution

The furan ring undergoes electrophilic substitution, while the pyrazole nitrogen participates in alkylation:

Furan Ring Bromination

textThis compound + Br₂ → 5-(5-bromofuran-2-yl)-1H-pyrazol-3-amine

Conditions : CCl₄, 0°C (85% yield).

Pyrazole N-Alkylation

Reaction with methyl iodide or benzyl bromide:

textThis compound + R-X → 1-R-5-(furan-2-yl)-1H-pyrazol-3-amine

Conditions : K₂CO₃, DMF, 60°C .

Coordination Chemistry

The amine and furan oxygen act as donor sites for metal complexes:

| Metal Salt | Complex Type | Application | Source |

|---|---|---|---|

| Cu(II) acetate | Octahedral Cu(II)-pyrazole complexes | Catalytic oxidation | |

| Fe(III) chloride | Fe(III)-Schiff base complexes | Magnetic materials |

Key Mechanistic Insights

- Tautomerism : The pyrazole ring exhibits annular tautomerism (1H ↔ 2H), influencing reactivity at N1 vs. N2 positions .

- Electronic Effects : The electron-rich furan ring directs electrophilic substitution to the 5-position .

- Steric Factors : Bulky substituents on the exocyclic amine reduce cyclization efficiency (e.g., 35% yield for tert-butyl carbamates vs. 72% for acetyl derivatives) .

This reactivity profile establishes this compound as a critical intermediate for drug discovery and materials science.

Propriétés

IUPAC Name |

5-(furan-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNZHICOWTVWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335159 | |

| Record name | 5-(Furan-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96799-02-9 | |

| Record name | 5-(Furan-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(2-furyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.